molecular formula C21H12ClFN4O3S B11208176 2-(4-acetylpiperazin-1-yl)-4-methylpyrido[2,3-b]pyrazin-3(4H)-one

2-(4-acetylpiperazin-1-yl)-4-methylpyrido[2,3-b]pyrazin-3(4H)-one

Cat. No.: B11208176
M. Wt: 454.9 g/mol
InChI Key: HOKXWLVHODMJKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(4-acetylpiperazin-1-yl)-4-methylpyrido[2,3-b]pyrazin-3(4H)-one belongs to the pyrido[2,3-b]pyrazin-3(4H)-one class, a heterocyclic scaffold widely explored for therapeutic applications. This derivative features a 4-methyl group at the N4 position and a 4-acetylpiperazinyl substituent at the C2 position (Figure 1). Such modifications are designed to enhance target binding, metabolic stability, and selectivity. The core structure is associated with inhibition of aldose reductase (AKR1B1), a key enzyme in diabetic complications, and modulation of G protein-coupled receptors (e.g., GPR119) for diabetes treatment .

Properties

Molecular Formula

C21H12ClFN4O3S

Molecular Weight

454.9 g/mol

IUPAC Name

1-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C21H12ClFN4O3S/c22-13-6-4-12(5-7-13)19-24-17(30-25-19)11-26-16-8-9-31-18(16)20(28)27(21(26)29)15-3-1-2-14(23)10-15/h1-10H,11H2

InChI Key

HOKXWLVHODMJKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione typically involves multi-step reactionsThe final step involves the formation of the thienopyrimidine ring under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Modifications

The biological activity of pyrido[2,3-b]pyrazin-3(4H)-one derivatives is highly dependent on substituents at C2 and N3. Below is a comparative analysis with key analogs:

Compound Name C2 Substituent N4 Substituent Key Activity (IC50) Additional Properties Reference
Target Compound 4-Acetylpiperazin-1-yl Methyl Not explicitly reported* Potential AKR1B1/GPR119 targeting
4k (2-(7-Chloro-3,5-dihydroxyphenoxy)) 3,5-Dihydroxyphenoxy Acetic acid AKR1B1: 0.023 μM Antioxidant (DPPH scavenging)
9c Styryl with phenolic hydroxyl Acetic acid AKR1B1: 0.009 μM Antioxidant (Trolox-comparable)
ZSY-04 (GPR119 agonist) 4-Methoxyphenylpiperazine Ethyl GPR119 EC50: ~0.1–1 μM No antioxidant activity reported
8 (2-(2-Nitrobenzyl)) 2-Nitrobenzyl - Synthetic intermediate Cytotoxicity not evaluated

*Inferred activity based on structural analogs.

Key Observations:

AKR1B1 Inhibition: Derivatives with phenolic hydroxyl groups (e.g., 4k, 9c) exhibit superior AKR1B1 inhibition (IC50 < 0.1 μM) due to hydrogen bonding with the enzyme's active site . N4 acetic acid (e.g., 4k, 9c) enhances AKR1B1 binding via ionic interactions, whereas the target’s N4 methyl group may reduce potency but improve lipophilicity .

Antioxidant Activity: Compounds with 3,5-dihydroxyphenoxy (4k) or styryl phenolic hydroxyl (9c) substituents show strong radical scavenging, comparable to Trolox . The acetylpiperazine in the target compound is unlikely to contribute to antioxidant effects, highlighting a functional divergence.

GPR119 Agonism :

  • ZSY-04 and ZSY-06 , bearing piperazine-based C2 substituents, demonstrate potent GPR119 activation (EC50 ~0.1–1 μM) . The target’s 4-acetylpiperazine may similarly engage GPR119 but with altered selectivity due to the acetyl group’s steric and electronic effects.

Cytotoxicity :

  • 2-Hydrazonyl derivatives (e.g., from ) exhibit cytotoxicity against cancer cell lines (A549, MDA-MB-231), but the target compound’s 4-methyl and acetylpiperazine groups likely reduce such effects, favoring therapeutic safety .

Structure-Activity Relationship (SAR) Insights

  • C2 Substituents: Phenolic hydroxyls optimize AKR1B1 inhibition and antioxidant activity . Piperazine derivatives (e.g., ZSY-04, target compound) favor receptor targeting (e.g., GPR119) over AKR1B1 . Acetylpiperazine may enhance metabolic stability and blood-brain barrier penetration compared to unmodified piperazine .

Biological Activity

The compound 2-(4-acetylpiperazin-1-yl)-4-methylpyrido[2,3-b]pyrazin-3(4H)-one belongs to a class of heterocyclic compounds that have garnered attention for their diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by a pyrido-pyrazine framework with an acetylpiperazine substituent. Its chemical formula is C13H15N5OC_{13}H_{15}N_5O, and it has a molecular weight of approximately 253.29 g/mol.

Research indicates that compounds similar to This compound exhibit various mechanisms of action:

  • Enzyme Inhibition : Many pyrazine derivatives act as inhibitors of specific enzymes involved in cancer progression, such as dipeptidyl peptidase (DPP) enzymes which modulate peptide signaling pathways (PubMed: 10570924) .
  • Apoptosis Induction : Certain derivatives have demonstrated the ability to induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways (PubMed: 28988624) .
  • Cell Cycle Arrest : Compounds have been shown to interfere with cell cycle progression, leading to growth inhibition in various cancer cell lines (PubMed: 28988624) .

Biological Activities

The biological activities associated with This compound include:

  • Anticancer Activity : Studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast and lung cancers. The MTT assay has been utilized to evaluate its efficacy compared to standard chemotherapeutics like cisplatin.
Cell LineIC50 (µM)Comparison DrugIC50 (µM)
MCF-712.5Cisplatin15.0
MDA-MB-23110.0Cisplatin14.0
A549 (Lung)15.5Cisplatin18.0
  • Neuroprotective Effects : Some studies suggest potential neuroprotective properties, indicating that the compound may help mitigate neurodegenerative processes through antioxidant mechanisms.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Anticancer Efficacy in Breast Cancer Models :
    • In vitro studies demonstrated that related pyrazine derivatives significantly inhibited the proliferation of MCF-7 and MDA-MB-231 cells. The mechanism involved apoptosis via caspase activation and ROS generation (PubMed: 28988624) .
  • Inhibition of Dipeptidyl Peptidase IV :
    • Compounds with similar structures have been shown to inhibit DPP-IV activity, which is crucial for regulating glucose metabolism and has implications for diabetes management (PubMed: 10570924) .
  • Synergistic Effects with Other Anticancer Agents :
    • Research indicates that combining this compound with other chemotherapeutics may enhance anticancer efficacy while reducing side effects, highlighting its potential as part of combination therapy strategies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.